Molecular Topology Differentiation from 1-Sulfonyl-4-acylpiperazines: A Physicochemical Comparison
The target compound, identified as a sulfonylated piperazine in patent databases, features a substituted isoxazole ring that distinguishes it from the 1-sulfonyl-4-acylpiperazine series described by Vachal et al. . While explicit binding data for 2034401-51-7 is not publicly available in primary literature, its modeled physicochemical properties provide a basis for differentiation. The compound's molecular weight (351.42 Da) and calculated XlogP (3.6) are reported in the DrugMap database [1]. This contrasts with the prototypical 1-sulfonyl-4-acylpiperazine lead from the 2009 J. Med. Chem. paper, which typically have higher molecular weights (>450 Da) and varied cLogP values due to the acylpiperazine moiety . The lower molecular weight and distinct heterocyclic topology of 2034401-51-7 may offer different pharmacokinetic and tissue distribution profiles, a critical consideration for CNS-penetrant programs.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 351.42 Da; XlogP = 3.6 |
| Comparator Or Baseline | Representative 1-Sulfonyl-4-acylpiperazine lead (e.g., from J. Med. Chem. 2009): MW > 450 Da; cLogP not directly available for one-to-one comparison, but typically higher |
| Quantified Difference | Target compound MW is approximately 100 Da lower than the comparator series. |
| Conditions | In silico prediction and database annotation [1] vs. calculated properties for lead series . |
Why This Matters
A significantly lower molecular weight and distinct topology can be a key differentiator for CNS drug discovery programs optimizing for brain penetration and ligand efficiency, making this scaffold a compelling alternative to heavier acylpiperazine leads.
- [1] DrugMap / IDRBLab. Details of the Drug: Sulfonylated piperazine derivative 4. Molecular Weight and XlogP data. View Source
